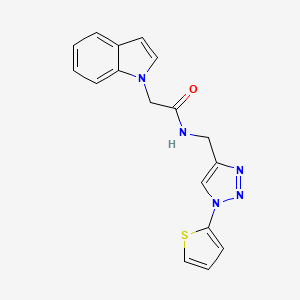
2-(1H-indol-1-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-indol-1-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide is a complex organic compound featuring an indole ring system, a thiophene ring, and a triazole group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole and thiophene derivatives. One common approach is to first synthesize 1H-indole and 2-thiophenyl-1H-1,2,3-triazole separately, followed by their coupling through acetylation.
Industrial Production Methods
In an industrial setting, the synthesis process is optimized for large-scale production. This involves using high-purity starting materials, efficient catalysts, and controlled reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The indole and thiophene rings can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can be performed on the triazole group to yield reduced derivatives.
Substitution: : The compound can undergo nucleophilic substitution reactions at different positions on the rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Nucleophiles such as amines and alcohols, along with suitable solvents and temperatures, facilitate substitution reactions.
Major Products Formed
Oxidation: : Indole-3-carboxaldehyde and thiophene-2-carboxaldehyde.
Reduction: : 1H-indol-1-yl-ethanol and 2-thiophenyl-1H-1,2,3-triazole-4-yl-methylamine.
Substitution: : Various substituted indoles and triazoles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology
In biological research, the compound has shown promise as a potential therapeutic agent. Its interaction with various biological targets can lead to the development of new drugs for treating diseases such as cancer and infections.
Medicine
The compound's biological activity makes it a candidate for drug development. Its ability to modulate biological pathways can be harnessed to create new medications with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves binding to specific molecular targets and pathways. For example, it may interact with enzymes or receptors in the body, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1H-indol-1-yl)ethanol
2-(1H-indol-1-yl)ethanamine
1-(thiophen-2-yl)-1H-1,2,3-triazole-4-carboxamide
Uniqueness
2-(1H-indol-1-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide stands out due to its unique combination of indole, thiophene, and triazole groups. This combination provides a distinct set of chemical properties and biological activities compared to similar compounds.
Eigenschaften
IUPAC Name |
2-indol-1-yl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5OS/c23-16(12-21-8-7-13-4-1-2-5-15(13)21)18-10-14-11-22(20-19-14)17-6-3-9-24-17/h1-9,11H,10,12H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSHAABOJBFYJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NCC3=CN(N=N3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[4-(furan-2-carbonyl)piperazin-1-yl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene](/img/structure/B2892918.png)
![8-methyl-N'-(3-methylbenzoyl)-8H-thieno[2,3-b]indole-2-carbohydrazide](/img/structure/B2892919.png)
![5-{2-[CYANO(CYCLOPENTYLIDENE)METHYL]-1,3-THIAZOL-4-YL}-6-METHYL-2-(PROPYLSULFANYL)PYRIDINE-3-CARBONITRILE](/img/structure/B2892920.png)

![N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2892928.png)
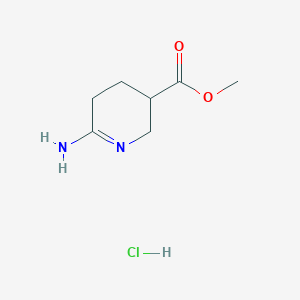
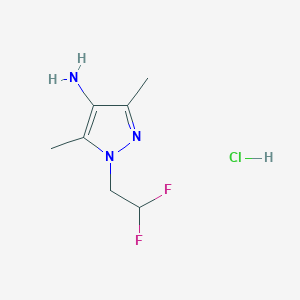
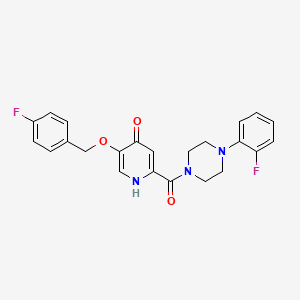
![8-((3,4-Dimethylphenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2892933.png)
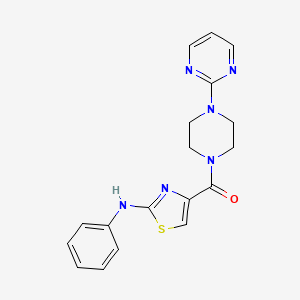
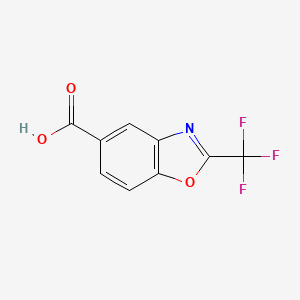

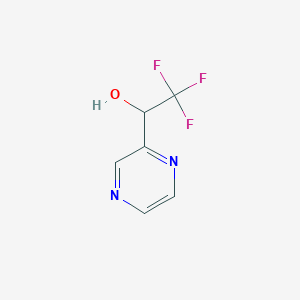
![(E)-2-amino-1-((4-(dimethylamino)benzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2892940.png)
